(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile
Description
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-ylamino)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3O2S/c20-14-3-1-12(2-4-14)16-10-26-19(23-16)13(8-21)9-22-15-5-6-17-18(7-15)25-11-24-17/h1-7,9-10,22H,11H2/b13-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPYXWMCSVXGDV-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC=C(C#N)C3=NC(=CS3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)N/C=C(\C#N)/C3=NC(=CS3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Amination Reaction: The benzo[d][1,3]dioxole moiety is introduced through an amination reaction, where the amine group reacts with the thiazole derivative.
Acrylonitrile Formation: The final step involves the formation of the acrylonitrile group through a Knoevenagel condensation reaction between the thiazole derivative and a suitable nitrile compound under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the acrylonitrile group, converting it to an amine or aldehyde.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines or aldehydes.
Substitution: Nitro, sulfonyl, or other substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, including cancer and infectious diseases, due to its ability to interact with specific molecular targets.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the modulation of immune responses.
Comparison with Similar Compounds
Biological Activity
(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity based on existing literature, providing insights into its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features several notable structural components:
- Benzo[d][1,3]dioxole moiety : Known for its presence in various bioactive compounds.
- Thiazole ring : Commonly associated with diverse biological activities.
- Acrylonitrile segment : Contributes to the compound's reactivity and potential interactions.
These structural elements suggest that the compound may exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
Antimicrobial Activity
Research on similar compounds indicates that derivatives of benzo[d][1,3]dioxole and thiazole often demonstrate significant antimicrobial properties. For example, thiazole derivatives have shown effectiveness against various bacterial strains. The potential for this compound to exhibit similar properties warrants investigation.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methylthiazole | Thiazole ring | Antimicrobial |
| 4-Chlorobenzamide | Chlorinated aromatic | Anticancer |
| Benzo[d][1,3]dioxole derivatives | Dioxole ring | Anti-inflammatory |
Anticancer Activity
The thiazole ring's presence in the compound suggests potential anticancer activity. Similar thiazole-based compounds have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and inhibition of angiogenesis. For instance, compounds with thiazole structures have demonstrated efficacy against multiple cancer cell lines by targeting specific pathways involved in tumor growth.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : The acrylonitrile group can participate in nucleophilic addition reactions with biological targets.
- Electrophilic Aromatic Substitution : The dioxole and thiazole rings may engage in electrophilic substitution reactions that affect cellular signaling pathways.
- Binding Affinity : Molecular docking studies can elucidate how well this compound interacts with specific receptors or enzymes.
Future Directions
Further research is essential to fully understand the biological activity of this compound. Potential studies could include:
- In vitro and In vivo Testing : Evaluating the compound's efficacy against various cancer cell lines and microbial strains.
- Mechanistic Studies : Investigating specific pathways affected by the compound using molecular biology techniques.
- Structure-Activity Relationship (SAR) Analysis: Exploring modifications to enhance biological activity or reduce toxicity.
Q & A
Q. Optimization Strategies :
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-reaction dilution to prevent side products .
- Catalyst Loading : Reduce palladium catalyst to 2 mol% with ligand (Xantphos) to minimize costs while maintaining >85% yield .
- Temperature Control : Maintain 80°C during amination to avoid decomposition of the nitro group .
Which spectroscopic and chromatographic techniques are essential for characterizing this compound's purity and structural integrity?
Methodological Answer:
- 1H/13C NMR : Confirm regiochemistry of the thiazole ring and E-configuration of the acrylonitrile moiety (e.g., coupling constants J = 12–16 Hz for trans-alkene) .
- HPLC : Use a C18 column (acetonitrile/water, 0.1% TFA) to assess purity (>98%) and detect trace isomers .
- HRMS (ESI+) : Validate molecular formula (C19H13ClN4O2S) with <2 ppm error .
- FTIR : Identify ν(C≡N) at ~2200 cm⁻¹ and ν(N-H) at ~3350 cm⁻¹ to confirm functional groups .
How can researchers resolve contradictions in reported bioactivity data between this compound and its structural analogs?
Methodological Answer:
Comparative SAR Studies : Synthesize analogs (e.g., bromo, methoxy substituents) and test in parallel using standardized assays (e.g., MTT for cytotoxicity) .
Computational Docking : Perform molecular docking (AutoDock Vina) against hypothesized targets (e.g., EGFR kinase) to identify substituent-specific binding modes .
Meta-Analysis : Aggregate data from analogs (Table 1) to identify trends in bioactivity vs. substituent electronegativity or steric bulk .
Q. Table 1: Bioactivity Comparison of Halogen-Substituted Analogs
| Substituent | IC50 (μM, HeLa) | LogP | Reference |
|---|---|---|---|
| 4-Cl | 1.2 ± 0.3 | 3.8 | |
| 4-Br | 0.9 ± 0.2 | 4.1 | |
| 3-Cl | 5.6 ± 1.1 | 3.7 |
What in silico strategies are recommended to predict this compound's biological targets and binding affinities?
Methodological Answer:
Target Prediction : Use SwissTargetPrediction to prioritize kinases (e.g., VEGFR2) based on structural similarity to known inhibitors .
Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (AMBER) for 100 ns to assess binding stability and key residues (e.g., Lys868 in EGFR) .
ADMET Profiling : Predict pharmacokinetics (ADMETLab 2.0) to optimize solubility (e.g., LogP <5) and reduce hepatotoxicity risks .
How to design experiments to elucidate the mechanism of action in cancer cell lines?
Methodological Answer:
Kinase Inhibition Assays : Use recombinant kinases (e.g., PI3Kα) in ADP-Glo assays to measure IC50 values .
Apoptosis Markers : Quantify caspase-3/7 activation (Caspase-Glo) and Annexin V staining in treated vs. control cells .
Transcriptomic Analysis : Perform RNA-seq to identify differentially expressed genes (e.g., Bcl-2 downregulation) and validate via qPCR .
What are the critical factors influencing the stereochemical outcome during synthesis?
Methodological Answer:
- Base Selection : Strong bases (e.g., NaH) favor E-isomer formation by deprotonating the acrylonitrile intermediate .
- Solvent Polarity : Low-polarity solvents (toluene) stabilize the transition state for E-configuration .
- Temperature : Reactions below 60°C reduce thermal isomerization to the Z-form .
What strategies mitigate degradation in biological assays?
Methodological Answer:
Stability Studies : Incubate the compound in PBS (pH 7.4, 37°C) for 24h, monitor degradation via HPLC .
Formulation : Use cyclodextrin encapsulation or PEGylation to enhance aqueous stability .
Light Protection : Store solutions in amber vials to prevent photodegradation of the nitro group .
How to conduct comparative SAR studies with halogen-substituted analogs?
Methodological Answer:
Analog Synthesis : Replace 4-chlorophenyl with 4-bromo, 4-iodo, or 4-fluoro groups using analogous Suzuki-Miyaura coupling .
Bioactivity Testing : Screen all analogs in identical assays (e.g., IC50 in MCF-7 cells) under controlled conditions .
Electron-Withdrawing Effects : Correlate substituent Hammett σ values with activity to identify electronic trends .
Q. Key Reference Compounds :
- 4-Bromo Analog : Higher lipophilicity (LogP 4.1) correlates with improved membrane permeability .
- 4-Fluoro Analog : Reduced steric bulk enhances target engagement but lowers metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
